3-(4-Chlorophenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-Chlorophenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 4-chlorophenylhydrazine with 2-naphthyl ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-5-(4-pyridyl)-4,5-dihydro-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and potential biological activities. The naphthyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
73724-27-3 |
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Molecular Formula |
C19H15ClN2 |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-naphthalen-2-yl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C19H15ClN2/c20-17-9-7-14(8-10-17)18-12-19(22-21-18)16-6-5-13-3-1-2-4-15(13)11-16/h1-11,19,22H,12H2 |
InChI Key |
ASULMYQNQBIEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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